molecular formula C9H12N2O B13258639 2-(Pyridin-4-yl)oxolan-3-amine

2-(Pyridin-4-yl)oxolan-3-amine

Cat. No.: B13258639
M. Wt: 164.20 g/mol
InChI Key: DNJJXTGHLCEGKC-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)oxolan-3-amine is a heterocyclic organic compound that features a pyridine ring attached to an oxolane ring with an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)oxolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of pyridine derivatives with oxirane compounds in the presence of a base to form the oxolane ring . The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Pyridin-4-yl)oxolan-3-amine include:

Uniqueness

This compound is unique due to its combination of a pyridine ring and an oxolane ring with an amine group. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-pyridin-4-yloxolan-3-amine

InChI

InChI=1S/C9H12N2O/c10-8-3-6-12-9(8)7-1-4-11-5-2-7/h1-2,4-5,8-9H,3,6,10H2

InChI Key

DNJJXTGHLCEGKC-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CC=NC=C2

Origin of Product

United States

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